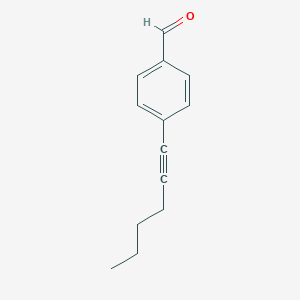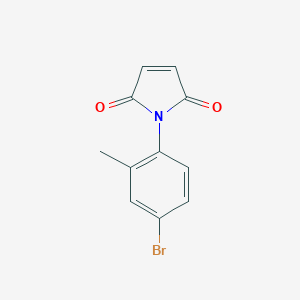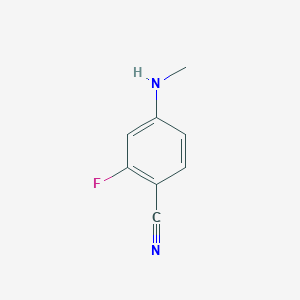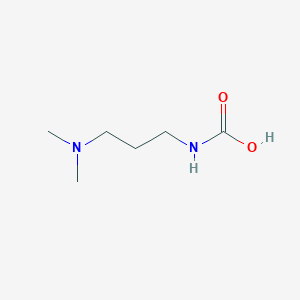![molecular formula C11H13NOS B071295 2-Butylbenzo[d]thiazol-7-ol CAS No. 163299-24-9](/img/structure/B71295.png)
2-Butylbenzo[d]thiazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylbenzo[d]thiazol-7-ol (BBT) is a heterocyclic compound that has been extensively studied for its various biological activities. The compound belongs to the class of thiazoles, which are known for their diverse biological properties. BBT has been found to possess antitumor, antioxidant, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-Butylbenzo[d]thiazol-7-ol involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound activates the caspase pathway by upregulating the expression of caspase-3 and caspase-9 and downregulating the expression of Bcl-2. This compound also inhibits the PI3K/Akt/mTOR signaling pathway by downregulating the expression of p-Akt and p-mTOR. This compound scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes such as SOD and CAT. This compound inhibits the production of pro-inflammatory cytokines by downregulating the expression of NF-κB and COX-2.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. This compound possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butylbenzo[d]thiazol-7-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. This compound is also relatively expensive, which can limit its use in high-throughput screening assays.
Orientations Futures
2-Butylbenzo[d]thiazol-7-ol has several potential future directions for research. It can be further studied for its antitumor activity in vivo using animal models. This compound can also be studied for its potential use as an antioxidant and anti-inflammatory agent in various diseases such as neurodegenerative diseases and cardiovascular diseases. The synthesis of this compound analogs can also be explored to improve its biological activity and selectivity. The development of novel drug delivery systems for this compound can also be explored to improve its bioavailability and efficacy.
Méthodes De Synthèse
2-Butylbenzo[d]thiazol-7-ol can be synthesized via a two-step process involving the reaction of 2-aminobenzoic acid with butyl isothiocyanate, followed by cyclization using a suitable reagent. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. This compound also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
| 163299-24-9 | |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-butyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
Clé InChI |
HVCPLUZHUIOHCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
SMILES canonique |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Synonymes |
7-Benzothiazolol,2-butyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


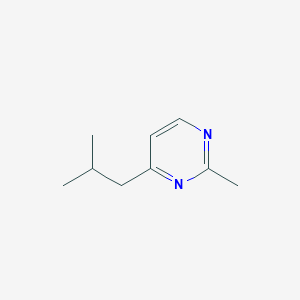
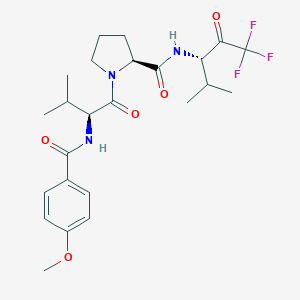
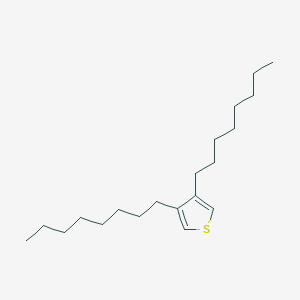
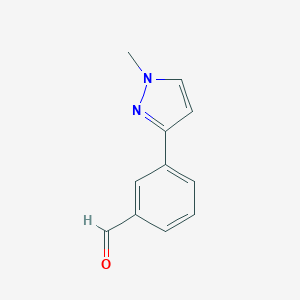
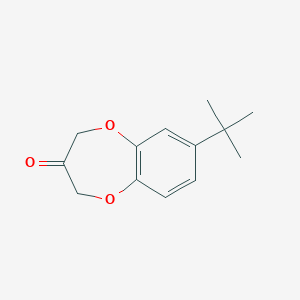
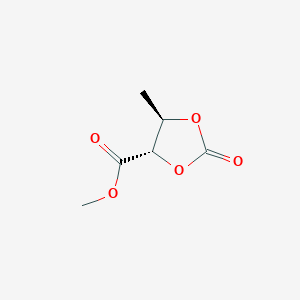
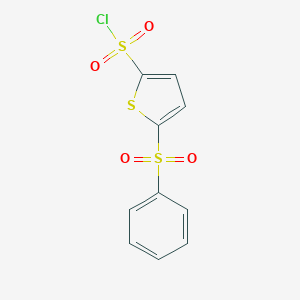
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)


